5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O. It is a halogenated aromatic ether, characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 1,3-difluorobenzene.
Bromination: The aromatic compound undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Trifluoroethoxylation: The brominated intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate (K2CO3), to form the trifluoroethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequently applied to this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted derivative, while oxidation might produce a corresponding ketone or aldehyde.
Scientific Research Applications
5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine and fluorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: This compound is similar in structure but has a trifluoromethoxy group instead of a trifluoroethoxy group.
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene: Another similar compound, differing by the presence of a trifluoromethyl group.
Uniqueness
5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding. These properties can enhance its utility in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-5(10)7(6(11)2-4)15-3-8(12,13)14/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBORPYIKXALHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCC(F)(F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628880 |
Source
|
Record name | 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145767-78-8 |
Source
|
Record name | 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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